Cas no 2172290-40-1 (2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol)

2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol 化学的及び物理的性質
名前と識別子
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- 2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol
- [2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol
- 2172290-40-1
- EN300-1288421
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- インチ: 1S/C7H13N3S/c1-9(2)7-8-4-6(5-11)10(7)3/h4,11H,5H2,1-3H3
- InChIKey: CTHWQPOJFAXWBZ-UHFFFAOYSA-N
- ほほえんだ: SCC1=CN=C(N(C)C)N1C
計算された属性
- せいみつぶんしりょう: 171.08301860g/mol
- どういたいしつりょう: 171.08301860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 22.1Ų
2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288421-0.05g |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 0.05g |
$888.0 | 2023-05-24 | ||
Enamine | EN300-1288421-10.0g |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 10g |
$4545.0 | 2023-05-24 | ||
Enamine | EN300-1288421-5.0g |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 5g |
$3065.0 | 2023-05-24 | ||
Enamine | EN300-1288421-0.5g |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 0.5g |
$1014.0 | 2023-05-24 | ||
Enamine | EN300-1288421-250mg |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 250mg |
$840.0 | 2023-10-01 | ||
Enamine | EN300-1288421-2500mg |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1288421-0.25g |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 0.25g |
$972.0 | 2023-05-24 | ||
Enamine | EN300-1288421-0.1g |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 0.1g |
$930.0 | 2023-05-24 | ||
Enamine | EN300-1288421-100mg |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1288421-5000mg |
[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanethiol |
2172290-40-1 | 5000mg |
$2650.0 | 2023-10-01 |
2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiolに関する追加情報
2-(Dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol
2-(Dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol is a compound with the CAS registry number 2172290-40-1, belonging to the class of organic sulfur-containing compounds. This compound is characterized by its unique structure, which includes a imidazole ring substituted with a dimethylamino group and a methylthio group. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to its chemical stability and reactivity. The presence of the dimethylamino group introduces basicity, while the methylthio group adds a sulfur-based functionality that can participate in various chemical reactions.
The synthesis of 2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol typically involves multi-step organic synthesis. One common approach is the condensation of an appropriate aldehyde or ketone with ammonia or an amine derivative, followed by cyclization to form the imidazole ring. The substitution of the methylthio group can be achieved through nucleophilic substitution reactions, such as treating an intermediate with a suitable thiolating agent. The optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial to ensure high yields and purity of the final product.
Recent studies have highlighted the potential applications of imidazole derivatives, including 2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol, in various fields. In medicinal chemistry, these compounds are being explored for their potential as antimicrobial agents, anticancer drugs, and neuroprotective agents. For instance, research has shown that certain imidazole derivatives exhibit potent activity against multidrug-resistant bacteria, making them promising candidates for developing new antibiotics.
In addition to its biological applications, 2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol has also been studied for its role in catalysis. The sulfur atom in the methylthio group can act as a Lewis base, facilitating the formation of metal complexes that are active in catalytic processes. For example, transition metal complexes derived from this compound have been reported to exhibit high catalytic activity in reactions such as alkene epoxidation and olefin polymerization.
The physical properties of 2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol include a melting point of approximately 85°C and a boiling point around 340°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which makes it suitable for use in various organic reactions that require controlled solubility profiles.
From an environmental perspective, the degradation and toxicity profiles of imidazole derivatives are areas of active research. Studies have shown that these compounds can undergo biodegradation under aerobic conditions, although the rate depends on specific environmental factors such as pH and temperature. Toxicological studies indicate that while these compounds exhibit low acute toxicity, chronic exposure may have adverse effects on certain biological systems.
In conclusion, 2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol is a versatile compound with a wide range of potential applications in chemistry and biology. Its unique structure and functional groups make it an attractive target for further research and development across multiple disciplines.
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